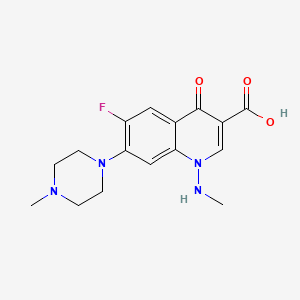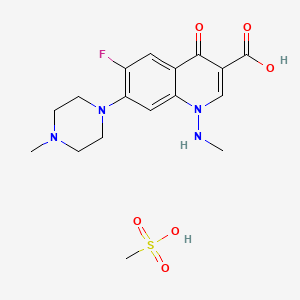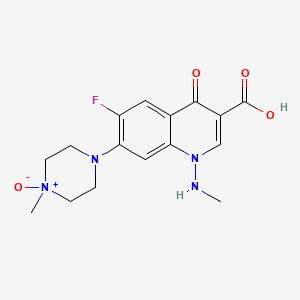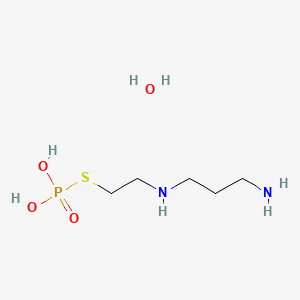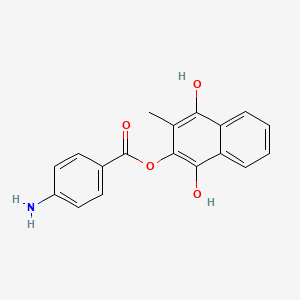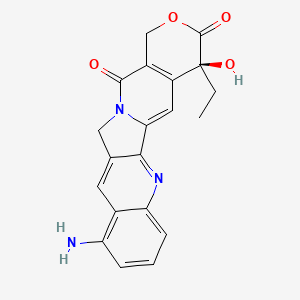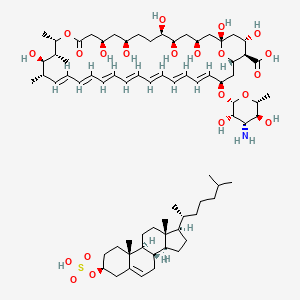
Amphocil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macrolide antifungal antibiotic produced by Streptomyces nodosus obtained from soil of the Orinoco river region of Venezuela.
Wissenschaftliche Forschungsanwendungen
1. Novel Formulation for Clinical Utility
Amphocil, also known as Amphotericin B Colloidal Dispersion (ABCD), is a novel formulation developed to enhance the clinical utility of amphotericin B. It is a uniform disc-shaped complex of amphotericin B and sodium cholesteryl sulfate. This complex is thermodynamically stable, with a mean hydrodynamic diameter of about 115 nm. It has been found to be less toxic than conventional amphotericin B, improving safety by four- to five-fold while effectively treating various fungal infections (Guo, 1993).
2. Topical Treatment for Cutaneous Leishmaniasis
A study evaluated the antileishmanial effects of topically applied lipid-based formulations containing amphotericin B, including Amphocil, for treating cutaneous leishmaniasis in mice. Amphocil demonstrated significant improvement in lesion size, highlighting its potential as a superior alternative to systemic treatments due to lower toxicity and localized action (Frankenburg et al., 1998).
3. Phase I Study for Marrow Transplant Patients
A phase I study of Amphocil was conducted in marrow transplant patients with invasive fungal infections. The study determined the toxicity profile, maximum tolerated dose, and clinical response, finding Amphocil safe up to 7.5 mg/kg with tolerable infusion-related toxicity and demonstrated antifungal activity (Bowden et al., 1996).
4. Treatment for Brazilian Kala-Azar
Amphocil was used to treat Brazilian kala-azar, a form of visceral leishmaniasis. Patients treated with Amphocil showed successful outcomes: absence of visible parasites, reduction in spleen size, and no clinical or laboratory abnormalities during follow-up. The study highlighted Amphocil's effectiveness in treating this condition with minimal side effects (Dietze et al., 1993).
5. Comparative Study Against Leishmaniasis
Amphocil was compared with other amphotericin B lipid formulations for treating visceral and cutaneous leishmaniasis. The study indicated that Amphocil showed significant activity in reducing lesion size and was effective against Leishmania donovani in vitro and in vivo, highlighting its potential in leishmaniasis treatment (Yardley & Croft, 2000).
6. Amphotericin B-Loaded Nanocarriers for Topical Treatment
A study on developing amphotericin B-loaded carriers for topical treatment of cutaneous leishmaniasis showed that formulations like Amphocil could significantly improve dermal penetration of the drug, indicating its potential in topical therapies for localized treatment with lower toxicity (Santos et al., 2012).
Eigenschaften
CAS-Nummer |
120895-52-5 |
|---|---|
Produktname |
Amphocil |
Molekularformel |
C74H119NO21S |
Molekulargewicht |
1390.8 g/mol |
IUPAC-Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C47H73NO17.C27H46O4S/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;19-,21+,22+,23-,24+,25+,26+,27-/m01/s1 |
InChI-Schlüssel |
PCTMTFRHKVHKIS-BMFZQQSSSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
120895-52-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amphocil Amphotericin Amphotericin B Amphotericin B Cholesterol Dispersion Amphotericin B Colloidal Dispersion Fungizone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



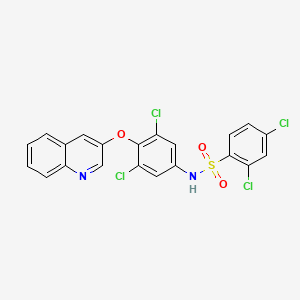
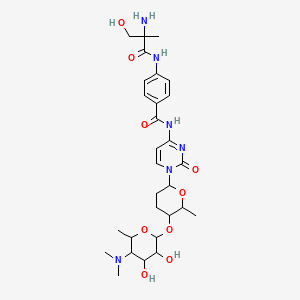
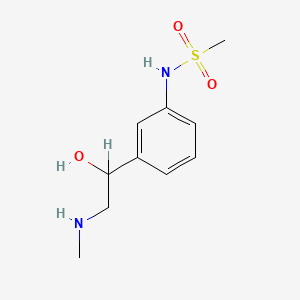
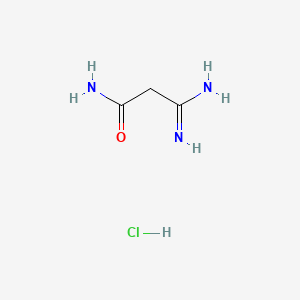
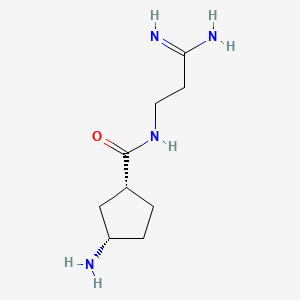
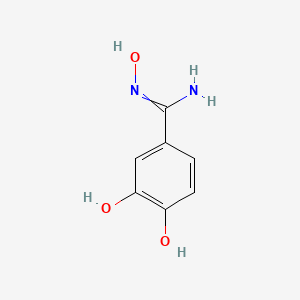
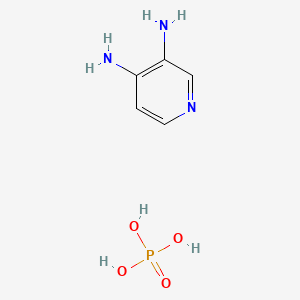
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)
